7-Chloro-5-nitroquinolin-8-ol is a chemical compound belonging to the class of quinoline derivatives, which are notable for their diverse biological activities. This compound features a chloro and a nitro group at the 7 and 5 positions, respectively, of the quinoline ring, along with a hydroxyl group at the 8 position. The presence of these functional groups contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
7-Chloro-5-nitroquinolin-8-ol is classified as an organic compound and more specifically as a heterocyclic compound due to the nitrogen atom in its structure. It is also categorized under nitro compounds and phenolic compounds due to the presence of both nitro and hydroxyl functional groups.
The synthesis of 7-Chloro-5-nitroquinolin-8-ol can be achieved through several methods, predominantly involving nitration and chlorination processes. One common approach involves the nitration of 8-hydroxyquinoline followed by chlorination:
The reaction conditions for these processes typically require careful temperature control to avoid decomposition of sensitive intermediates. For example, nitration reactions are often conducted at low temperatures (0–5 °C) to minimize side reactions, while chlorination may require controlled environments to ensure high yields of the desired product.
The molecular structure of 7-Chloro-5-nitroquinolin-8-ol consists of a quinoline ring system with specific substituents:
This arrangement is critical for its biological activity and interaction with biological targets.
The molecular formula for 7-Chloro-5-nitroquinolin-8-ol is C_9H_6ClN_3O_3, with a molecular weight of approximately 229.61 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure .
7-Chloro-5-nitroquinolin-8-ol participates in various chemical reactions due to its functional groups:
For example, reduction reactions can be performed using reducing agents like iron powder or catalytic hydrogenation under mild conditions, allowing for selective transformations without affecting other functional groups .
The biological activity of 7-Chloro-5-nitroquinolin-8-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism often involves:
Research indicates that derivatives of quinoline compounds exhibit activity against pathogens such as bacteria and viruses, highlighting their importance in drug development .
7-Chloro-5-nitroquinolin-8-ol is typically characterized by:
The compound demonstrates solubility in polar solvents such as methanol and dimethyl sulfoxide but has limited solubility in non-polar solvents. Its stability varies with pH; it is more stable in acidic conditions compared to alkaline environments .
7-Chloro-5-nitroquinolin-8-ol has several applications in scientific research:
The synthetic pathway to 7-chloro-5-nitroquinolin-8-ol (CAS 23521-16-6) was first documented in significant detail during mid-20th century organic chemistry research, with early synthetic approaches emerging from systematic modifications of the 8-hydroxyquinoline core structure. The compound belongs to a class of biologically active quinoline derivatives whose development accelerated following the discovery of the parent compound 8-hydroxyquinoline (oxine) by Skraup and colleagues in 1953 [3]. This foundational work enabled the targeted halogenation and nitration strategies that ultimately yielded 7-chloro-5-nitroquinolin-8-ol. The synthesis typically involves nitration of 7-chloroquinolin-8-ol precursors under controlled conditions to achieve regioselective substitution at the 5-position, as later refined by Belov and Nichvoloda (2004) who reported optimized routes with improved yields [5]. The compound's structural confirmation was achieved through advanced analytical techniques, including mass spectrometry (monoisotopic mass: 223.998870 Da) and nuclear magnetic resonance spectroscopy, which verified the placement of the chloro, nitro, and hydroxyl functional groups on the bicyclic quinoline scaffold [1] [2]. Historically, this molecule represented a deliberate chemical strategy to enhance the bioactivity profile of 8-hydroxyquinoline through strategic electron-withdrawing group substitutions, positioning it within the broader context of antimicrobial and anticancer quinoline development throughout the latter half of the 20th century.
The biological activity of 7-chloro-5-nitroquinolin-8-ol can only be comprehensively understood through systematic comparison with its structurally related quinoline analogs, which demonstrate how subtle modifications dramatically influence pharmacological properties. These analogs share the bicyclic heterocyclic quinoline core but exhibit variations in halogenation patterns, nitro-group positioning, and additional functional groups that collectively determine their chemical behavior and therapeutic potential [3] [4].
Table 1: Comparative Structural Framework of Key Quinoline Analogs
Compound Name | CAS Number | Structural Modifications | Key Biological Activities |
---|---|---|---|
7-Chloro-5-nitroquinolin-8-ol | 23521-16-6 | Cl at C7, NO₂ at C5 | Antimicrobial, Anticancer (under investigation) |
8-Hydroxyquinoline (Oxine) | 148-24-3 | Unsubstituted core | Broad-spectrum antimicrobial, metal chelation |
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | 130-26-7 | Cl at C5, I at C7 | Antifungal, Antibacterial, Anticancer |
Nitroxoline (5-Nitro-8-hydroxyquinoline) | 4008-48-4 | NO₂ at C5 | Potent antimicrobial, Anticancer |
5-Chloro-7-nitroquinolin-8-ol | 18472-03-2 | Cl at C5, NO₂ at C7 | Limited biological characterization |
Notably, clioquinol (5-chloro-7-iodo-8-quinolinol) demonstrates how heavier halogens like iodine influence bioavailability and metal-binding kinetics, resulting in distinct proteasome inhibition capabilities relevant to anticancer applications [4] [7]. Conversely, the positional isomer 5-chloro-7-nitroquinolin-8-ol (CAS 18472-03-2) illustrates how merely shifting the nitro group from C5 to C7 substantially alters electronic distribution and biological activity, though comprehensive studies on this isomer remain limited [6]. The most therapeutically significant analog is nitroxoline (8-hydroxy-5-nitroquinoline), which shares the C5-nitro substitution with our target compound but lacks the C7-chloro group. This structural difference correlates with nitroxoline's substantially enhanced cytotoxicity profile—exhibiting 5-10 fold lower IC₅₀ values compared to clioquinol in human cancer cell lines—highlighting the critical bioactivity impact of combined C5-nitro and C7-chloro substitutions in 7-chloro-5-nitroquinolin-8-ol [4]. These comparative structure-activity relationships underscore the quinoline scaffold's versatility as a platform for rational drug design, where strategic substitutions at positions 5, 7, and 8 modulate electronic properties, lipophilicity (LogP ≈ 3.0 for 7-chloro-5-nitroquinolin-8-ol), and metal-chelating potency [1] [5].
7-Chloro-5-nitroquinolin-8-ol occupies a distinctive niche in medicinal chemistry as a structural hybrid incorporating bioactivity-determining features from both antimicrobial and anticancer quinoline derivatives. Its inherent antimicrobial properties derive from the nitroquinoline pharmacophore, which confers broad-spectrum activity against bacteria and fungi through mechanisms potentially involving microbial metalloenzyme disruption and DNA interactions [3] [7]. This antimicrobial foundation facilitated its investigation within anticancer research, where structurally complex quinolines have demonstrated remarkable chemotherapeutic potential. Crucially, the compound’s bidentate O,N-donor ligand system enables formation of redox-active metal complexes that exhibit selective cytotoxicity toward cancer cells—a property extensively documented across 8-hydroxyquinoline derivatives when complexed with copper, zinc, or other transition metals [3] [4].
Research demonstrates that 7-chloro-5-nitroquinolin-8-ol shares mechanistic pathways with nitroxoline, particularly in its ability to induce reactive oxygen species (ROS) when combined with endogenous copper ions. Unlike zinc ionophores such as clioquinol, the cytotoxicity of nitro-substituted analogs like 7-chloro-5-nitroquinolin-8-ol is significantly potentiated by copper, leading to oxidative DNA damage and apoptosis in malignant cells [4]. This copper-dependent ROS mechanism represents a promising anticancer strategy exploiting the differential redox homeostasis between cancerous and normal tissues. Additionally, its structural features—including the electron-withdrawing nitro group and chloro substituent—enhance lipophilicity and membrane permeability, facilitating cellular internalization and access to intracellular targets [2] [5]. Current research explores its incorporation into metal-quinolinol complexes (MQCs) with d-block (e.g., Cu²⁺, Zn²⁺) and p-block (e.g., Ga³⁺) metals, which demonstrate improved cytotoxic selectivity and reduced systemic toxicity compared to platinum-based chemotherapeutics [3]. These complexes leverage the compound's ability to chelate metals into stable, planar configurations that interact with biological targets like proteasomes or DNA, positioning 7-chloro-5-nitroquinolin-8-ol as a versatile scaffold bridging traditional antimicrobial chemistry and contemporary targeted cancer therapeutics.
Table 2: Metal Complexation Properties and Anticancer Mechanisms of 7-Chloro-5-nitroquinolin-8-ol Derivatives
Metal Ion | Complex Stoichiometry | Key Anticancer Mechanisms | Biological Advantages |
---|---|---|---|
Cu²⁺ | 1:2 (Metal:Ligand) | ROS generation, Proteasome inhibition, DNA cleavage | Selective cytotoxicity in hypoxic tumor environments |
Zn²⁺ | 1:2 or 1:3 | Apoptosis induction, Lysosomal targeting | Enhanced cellular uptake compared to free ligand |
Ga³⁺ | 1:3 | Iron metabolism disruption, Topoisomerase inhibition | Reduced toxicity vs. cisplatin analogs |
Sn⁴⁺ | Variable | DNA binding, Mitochondrial dysfunction | Activity against cisplatin-resistant lines |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3